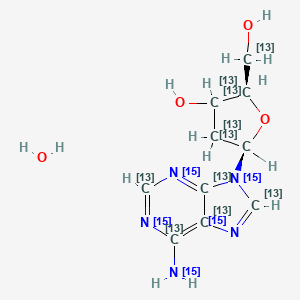
2'-Deoxyadenosine monohydrate-13C10,15N5 (hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) is a deoxyribonucleoside labeled with carbon-13 and nitrogen-15 isotopes. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a building block in the chemical synthesis of nucleic acids and is often used as a precursor for synthesizing isotopically labeled phosphoramidites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxyribonucleoside structure. The process typically starts with the synthesis of labeled adenine, which is then coupled with a labeled deoxyribose sugar to form the final product. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxyadenosine derivatives.
Reduction: Reduction reactions can convert the compound into different nucleoside analogs.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are commonly employed
Major Products: The major products formed from these reactions include various deoxyadenosine derivatives and nucleoside analogs, which are useful in further chemical synthesis and research applications .
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of isotopically labeled nucleic acids for structural and functional studies.
Biology: Employed in metabolic flux analysis to study cellular metabolism and nucleic acid dynamics.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of nucleoside analogs.
Industry: Applied in the production of labeled compounds for use in diagnostic assays and imaging techniques
Mecanismo De Acción
The mechanism of action of 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) involves its incorporation into nucleic acids during DNA synthesis. The labeled isotopes allow for the tracking and quantification of nucleic acid synthesis and metabolism. The compound targets DNA polymerases and other enzymes involved in nucleic acid synthesis, providing insights into the molecular pathways and dynamics of DNA replication and repair .
Comparación Con Compuestos Similares
2’-Deoxyguanosine monohydrate-13C10,15N5: Another isotopically labeled deoxyribonucleoside used in similar research applications.
2’-Deoxycytidine monohydrate-13C10,15N5: A labeled deoxyribonucleoside used for studying DNA synthesis and metabolism.
2’-Deoxythymidine monohydrate-13C10,15N5: Used in the synthesis of labeled DNA for structural and functional studies
Uniqueness: 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which provides distinct advantages in tracing and quantifying nucleic acid synthesis and metabolism. Its use in metabolic flux analysis and pharmacokinetic studies sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H15N5O4 |
|---|---|
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
(2R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5?,6-,7-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1; |
Clave InChI |
WZJWHIMNXWKNTO-NNMPFXHLSA-N |
SMILES isomérico |
[13CH2]1[13C@@H](O[13C@@H]([13CH]1O)[13CH2]O)[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2].O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


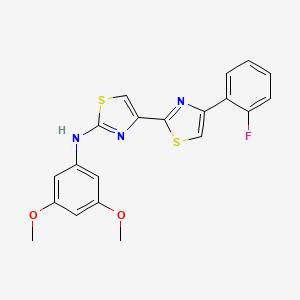
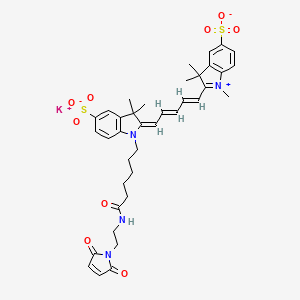
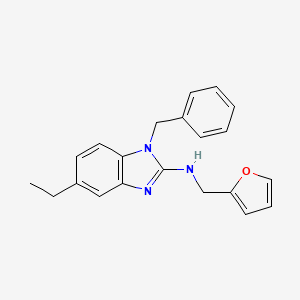
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
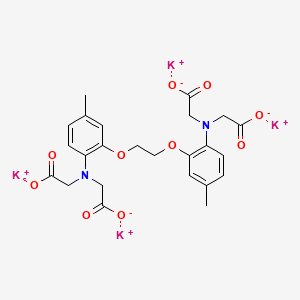
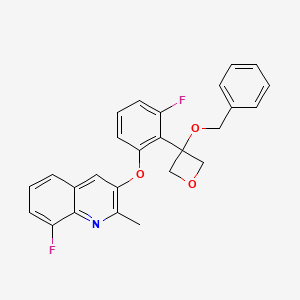

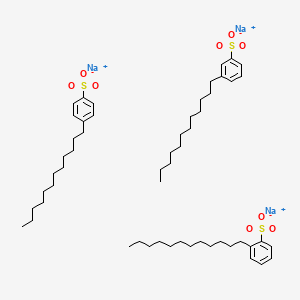
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
